molecular formula C8H19NOS B13212377 Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone

Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13212377
M. Wt: 177.31 g/mol
InChI Key: TUFJDQAUSXNOLP-UHFFFAOYSA-N
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Description

Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone is a chemical compound with the molecular formula C10H21NOS. It is known for its unique structure, which includes an imino group, a 3-methylbutyl group, and a propan-2-yl group attached to a lambda6-sulfanone core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of 3-methylbutylamine with propan-2-yl sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A nitrogen-containing heterocycle with similar biological activity.

    Imidazole: Another nitrogen-containing heterocycle known for its broad range of chemical and biological properties.

Uniqueness

Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C8H19NOS

Molecular Weight

177.31 g/mol

IUPAC Name

imino-(3-methylbutyl)-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C8H19NOS/c1-7(2)5-6-11(9,10)8(3)4/h7-9H,5-6H2,1-4H3

InChI Key

TUFJDQAUSXNOLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=N)(=O)C(C)C

Origin of Product

United States

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